Methyl 3-amino-4-(hexadecyloxy)benzoate
Description
Methyl 3-amino-4-(hexadecyloxy)benzoate is a benzoate ester derivative characterized by a 3-amino group and a 4-hexadecyloxy chain (C₁₆H₃₃O) attached to the aromatic ring. Its synthesis likely involves etherification and esterification steps, as seen in analogous compounds .
Properties
CAS No. |
2497-65-6 |
|---|---|
Molecular Formula |
C24H41NO3 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
methyl 3-amino-4-hexadecoxybenzoate |
InChI |
InChI=1S/C24H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-23-18-17-21(20-22(23)25)24(26)27-2/h17-18,20H,3-16,19,25H2,1-2H3 |
InChI Key |
PICGZONBJRKQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(hexadecyloxy)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Alkylation: The introduction of the hexadecyloxy group is achieved through an alkylation reaction. This involves reacting 3-amino-4-hydroxybenzoic acid with hexadecyl bromide in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group of the intermediate product is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(hexadecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to various acylated or sulfonated derivatives .
Scientific Research Applications
Methyl 3-amino-4-(hexadecyloxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature, which includes both hydrophilic and hydrophobic regions.
Medicine: Research into its potential as a local anesthetic or anti-inflammatory agent is ongoing.
Mechanism of Action
The mechanism by which methyl 3-amino-4-(hexadecyloxy)benzoate exerts its effects is not fully understood. it is believed to interact with cell membranes due to its amphiphilic nature. The hexadecyloxy group allows it to embed in lipid bilayers, while the amino group can interact with membrane proteins or other polar molecules. This interaction may alter membrane fluidity and permeability, affecting cellular processes .
Comparison with Similar Compounds
Key Differences :
- Hexadecyloxy vs. shorter chains : The C₁₆ chain in the target compound increases melting point and reduces water solubility compared to hexyl or benzyl analogs .
- Amino vs. methoxy: The 3-NH₂ group (target) offers nucleophilic reactivity absent in 3-OCH₃ derivatives (e.g., ), enabling conjugation with biomolecules .
Substituted Benzoates with Amino Groups
Key Differences :
- Hydroxy vs. hexadecyloxy : The 4-OH group () increases polarity, whereas the hexadecyloxy chain in the target compound prioritizes lipid solubility .
Biological Activity
Methyl 3-amino-4-(hexadecyloxy)benzoate is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure and properties:
- Molecular Formula : CHNO
- Molecular Weight : 357.53 g/mol
- CAS Number : 60947841
The biological activity of this compound is primarily attributed to its interaction with cellular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential effects against various pathogens.
- Anticancer Properties : Possible inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound may possess antimicrobial properties. For instance, studies on related compounds have shown efficacy against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a potential role in treating infections .
Anticancer Activity
The compound's structure suggests it could inhibit cancer cell growth. A study highlighted the importance of bioactive compounds derived from microbial sources with anticancer activity, indicating that derivatives with similar structures could also exhibit such properties .
Anti-inflammatory Effects
Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds with similar functional groups have been shown to modulate inflammatory responses, potentially making this compound a candidate for further investigation in anti-inflammatory therapies .
Case Studies
- Anticancer Studies :
- Antimicrobial Efficacy :
- Inflammation Modulation :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
